Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-pyridin-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-15-10-12(17)11-6-4-5-7-16-11/h4-7,12,15H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEPNDPUXRTJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-pyridylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of piperazine, including tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate, exhibit significant antimicrobial properties. A study synthesized various piperazine derivatives and tested their efficacy against Mycobacterium tuberculosis. Some compounds demonstrated promising Minimum Inhibitory Concentrations (MICs), suggesting potential in developing anti-tuberculosis medications .
2. Central Nervous System Modulation
this compound has been studied for its effects on the central nervous system. Compounds with similar structures have shown potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems. Research indicates that piperazine derivatives can interact with serotonin receptors, which are crucial in mood regulation .
3. Synthesis of Novel Therapeutics
The compound serves as a precursor in the synthesis of novel therapeutic agents. For example, it has been utilized in the development of new anti-cancer drugs through modifications that enhance its bioactivity and selectivity against cancer cells. The synthetic pathways often involve coupling reactions with other bioactive molecules, enhancing therapeutic profiles .
Data Tables
Case Studies
Case Study 1: Anti-Tuberculosis Activity
In a study conducted at the Birla Institute of Technology and Science, researchers synthesized a series of piperazine derivatives, including this compound. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most promising derivatives exhibited IC50 values as low as 0.29 μM, indicating strong potential for further development into therapeutic agents .
Case Study 2: CNS Effects
A separate investigation focused on the neuropharmacological effects of piperazine derivatives in animal models. The study found that certain modifications to this compound resulted in compounds that significantly reduced anxiety-like behavior in rodents when tested in standard assays. This suggests a pathway for developing new treatments for anxiety disorders .
Mechanism of Action
The mechanism of action of tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The piperazine ring and pyridine moiety play crucial roles in the binding interactions, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Table 1: Key Structural Modifications and Their Implications
Key Observations :
- Trifluoromethyl groups (A10, A11) enhance lipophilicity and resistance to oxidative metabolism, critical for drug candidates targeting membrane-bound enzymes .
- Thiadiazole (C11) introduces heteroatoms for hydrogen bonding, improving affinity for ATP-binding pockets in kinases .
- Methylaminomethyl () improves aqueous solubility, beneficial for blood-brain barrier penetration in CNS-targeted therapies .
Key Observations :
Key Observations :
- Compound 42 exhibits exceptional potency against Trypanosoma brucei due to its dichlorophenol group, which mimics natural substrate interactions .
- Triazole-containing derivatives (2l) show broad-spectrum antimicrobial activity, likely via disruption of bacterial cell wall synthesis .
Biological Activity
Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.38 g/mol. The compound features a piperazine ring , a pyridine moiety , and a tert-butyl group , which enhance its stability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.38 g/mol |
| Functional Groups | Piperazine, Pyridine, Tert-butyl |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antibacterial Effects : The compound has shown potential as an antibacterial agent against both susceptible and drug-resistant strains of Gram-positive bacteria. Its mechanism may involve depolarization of bacterial cytoplasmic membranes, leading to cell death.
- Enzyme Inhibition : It may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, which is crucial for its antibacterial properties.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity. For instance, it was tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and showed promising results in inhibiting their growth.
Case Studies
- Study on Drug Resistance : In a study focused on multidrug-resistant E. coli, derivatives of pyridylpiperazines were evaluated for their ability to inhibit the AcrAB-TolC efflux pump. This study highlighted the potential of similar compounds to enhance antibiotic efficacy against resistant strains .
- In Vitro Assays : In vitro assays indicated that this compound could significantly reduce bacterial viability at low concentrations, demonstrating an IC50 value in the micromolar range.
Structural Comparisons
Comparative analysis with structurally related compounds reveals unique features that may contribute to the distinct biological activities of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | Contains a bromine substituent, affecting binding affinity | |
| N,N-Dimethylpiperazine | Simpler structure lacking additional functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
